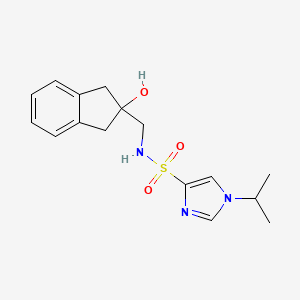![molecular formula C15H14ClNOS B2364608 2-[(3-chlorophenyl)sulfanyl]-N-methyl-N-phenylacetamide CAS No. 339107-92-5](/img/structure/B2364608.png)
2-[(3-chlorophenyl)sulfanyl]-N-methyl-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-Chlorophenyl)sulfanyl]-N-methyl-N-phenylacetamide, otherwise known as CPMA, is an organic compound with a wide range of applications in the field of scientific research. It is a versatile compound that has been used in a variety of research experiments, such as drug discovery, material science, and biochemistry. CPMA is a white crystalline solid that is soluble in most organic solvents and has a molecular weight of 253.7 g/mol. Its chemical formula is C13H13ClN2O2S.
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Applications
- 2-[(3-chlorophenyl)sulfanyl]-N-methyl-N-phenylacetamide and its derivatives have been explored for their potential antibacterial properties. A study synthesized various derivatives and found them to be effective against both gram-negative and gram-positive bacteria. These compounds showed promise as potential antibacterial agents with moderate anti-enzymatic potential (Siddiqui et al., 2014).
Vibrational Spectroscopy and Molecular Docking
- Vibrational spectroscopy, particularly Raman and Fourier transform infrared spectroscopy, has been used to characterize this compound. Such studies help in understanding the molecular structure and interactions, aiding in the development of drugs with specific pharmacological properties (Jenepha Mary et al., 2022).
Hemolytic and Thrombolytic Activity Evaluation
- Derivatives of 2-[(3-chlorophenyl)sulfanyl]-N-methyl-N-phenylacetamide have been synthesized and evaluated for their hemolytic and thrombolytic activities. Some compounds demonstrated very good thrombolytic activity, suggesting their potential in the treatment of cardiovascular diseases (Aziz-Ur-Rehman et al., 2020).
Antiviral and Antiapoptotic Effects
- A novel derivative was synthesized and evaluated for its efficacy in treating Japanese encephalitis. The compound exhibited significant antiviral and antiapoptotic effects, offering a potential therapeutic approach for this disease (Ghosh et al., 2008).
Inhibitors of Thymidylate Synthase
- Some analogs of this compound have been synthesized as potential inhibitors of thymidylate synthase, indicating their potential use as antitumor and antibacterial agents (Gangjee et al., 1996).
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with key functional proteins in bacterial cell division , and enzymes involved in the pathway leading to oxalate production .
Mode of Action
It can be inferred that the compound might interact with its targets through hydrogen bonds, similar to other compounds .
Biochemical Pathways
Similar compounds have been found to affect the pathways leading to oxalate production .
Result of Action
Similar compounds have been found to inhibit the binding and reduction of trypanothione .
Propiedades
IUPAC Name |
2-(3-chlorophenyl)sulfanyl-N-methyl-N-phenylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNOS/c1-17(13-7-3-2-4-8-13)15(18)11-19-14-9-5-6-12(16)10-14/h2-10H,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFTYHFNHICAKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CSC2=CC(=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-chlorophenyl)sulfanyl]-N-methyl-N-phenylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Bromophenyl)-8-((3,4-difluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2364525.png)
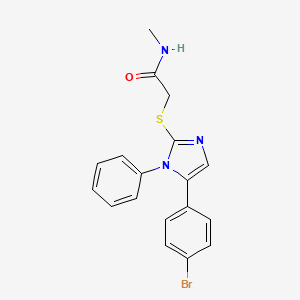
![3-benzyl-2-((3-chlorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2364528.png)
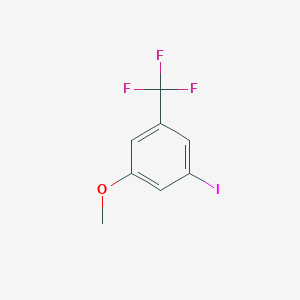
![methyl 4-(2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzoate](/img/structure/B2364531.png)
![3-[[1-[(3,5-Difluorophenyl)methylsulfonyl]piperidin-4-yl]methyl]-2-methylquinazolin-4-one](/img/structure/B2364533.png)
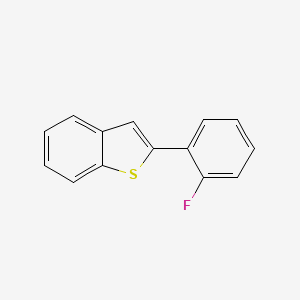
![2-[[4-amino-6-[(4-chlorophenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2364536.png)
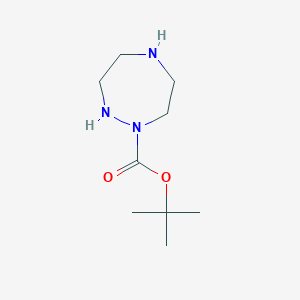
![4-chloro-N-(4-chlorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B2364538.png)
![2-[5-(2-Chlorophenyl)furan-2-yl]quinoline-4-carboxylic acid](/img/structure/B2364540.png)
![4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl 4-(tert-butyl)benzenesulfonate](/img/structure/B2364542.png)
![2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-methylacetamide](/img/structure/B2364544.png)
